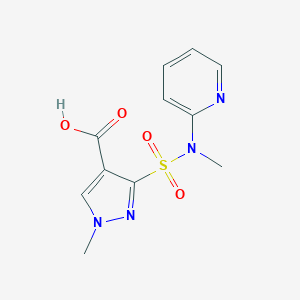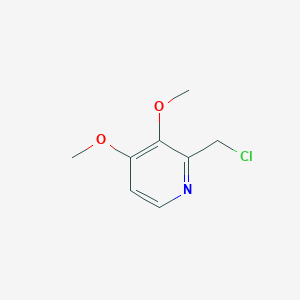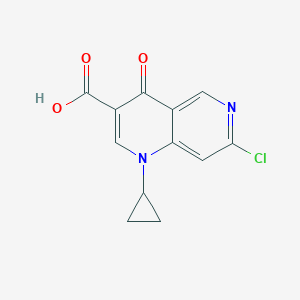
7-Chloro-1-cyclopropyl-4-oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-1-cyclopropyl-4-oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylic acid is a synthetic compound that belongs to the class of quinolone antibiotics. It has been widely used in scientific research due to its unique properties and mechanism of action.
Mecanismo De Acción
The mechanism of action of 7-Chloro-1-cyclopropyl-4-oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylic acid involves the inhibition of bacterial DNA synthesis by targeting the bacterial enzyme DNA gyrase. It binds to the enzyme and prevents the relaxation of the supercoiled DNA, which is essential for DNA replication. This leads to the inhibition of bacterial growth and ultimately leads to bacterial cell death.
Efectos Bioquímicos Y Fisiológicos
7-Chloro-1-cyclopropyl-4-oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylic acid has been shown to have a low toxicity profile and is generally well-tolerated by patients. However, it may cause some side effects such as nausea, vomiting, diarrhea, and headache. It may also cause some rare but serious side effects such as tendon rupture, liver damage, and allergic reactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-Chloro-1-cyclopropyl-4-oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylic acid has several advantages for lab experiments. It has a broad-spectrum antibacterial activity, which makes it useful for the treatment of various bacterial infections. It has also been shown to have a low toxicity profile and is generally well-tolerated by patients. However, it has some limitations in lab experiments such as the development of bacterial resistance, which may reduce its effectiveness over time.
Direcciones Futuras
There are several future directions for the research and development of 7-Chloro-1-cyclopropyl-4-oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylic acid. One direction is the development of new derivatives with enhanced antibacterial activity and reduced toxicity. Another direction is the investigation of its potential use in the treatment of other diseases such as cancer and viral infections. Additionally, the development of new drug delivery systems may improve its effectiveness and reduce its side effects. Finally, the investigation of its potential use in combination therapy with other antibiotics may improve its effectiveness against bacterial infections.
Métodos De Síntesis
The synthesis of 7-Chloro-1-cyclopropyl-4-oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylic acid involves the reaction between 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and 1,2-diaminocyclohexane. The reaction is carried out in the presence of a suitable solvent and a catalyst. The yield of the product is high, and the purity is also good.
Aplicaciones Científicas De Investigación
7-Chloro-1-cyclopropyl-4-oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylic acid has been extensively used in scientific research due to its broad-spectrum antibacterial activity. It has been used in the treatment of various bacterial infections such as urinary tract infections, respiratory tract infections, skin and soft tissue infections, and gastrointestinal infections. It has also been used in the treatment of sexually transmitted diseases such as gonorrhea and chlamydia.
Propiedades
Número CAS |
181262-12-4 |
|---|---|
Nombre del producto |
7-Chloro-1-cyclopropyl-4-oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylic acid |
Fórmula molecular |
C12H9ClN2O3 |
Peso molecular |
264.66 g/mol |
Nombre IUPAC |
7-chloro-1-cyclopropyl-4-oxo-1,6-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H9ClN2O3/c13-10-3-9-7(4-14-10)11(16)8(12(17)18)5-15(9)6-1-2-6/h3-6H,1-2H2,(H,17,18) |
Clave InChI |
KGDXPVCMVZRFJK-UHFFFAOYSA-N |
SMILES |
C1CC1N2C=C(C(=O)C3=CN=C(C=C32)Cl)C(=O)O |
SMILES canónico |
C1CC1N2C=C(C(=O)C3=CN=C(C=C32)Cl)C(=O)O |
Sinónimos |
1,6-NAPHTHYRIDINE-3-CARBOXYLIC ACID, 7-CHLORO-1-CYCLOPROPYL-1,4-DIHYDRO-4-OXO- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}-1,3-thiazol-2-amine](/img/structure/B69272.png)

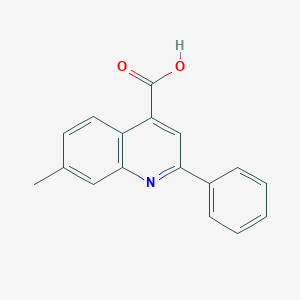
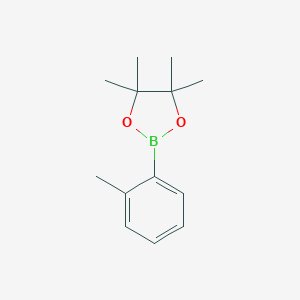
![(6R,7aR)-2-Ethyl-6-hydroxyhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B69285.png)
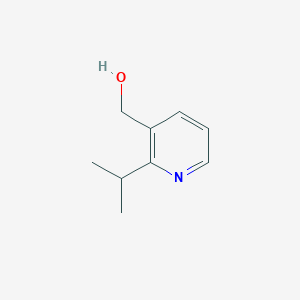
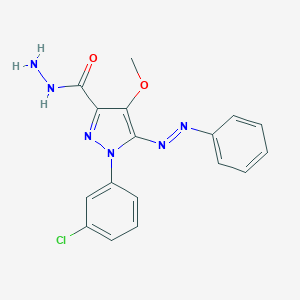
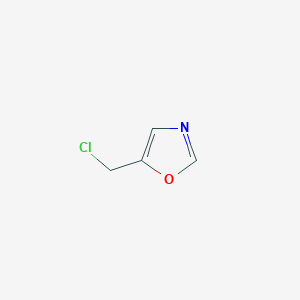
![2-acetamido-N-[(2S,3S,4R,5S)-5-[(2-acetamidobenzoyl)amino]-3,4-dihydroxy-1,6-diphenylhexan-2-yl]benzamide](/img/structure/B69291.png)
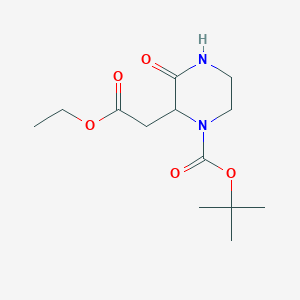
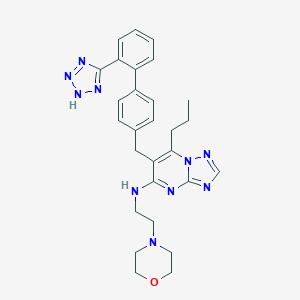
![Methyl 4-chloro-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate](/img/structure/B69300.png)
